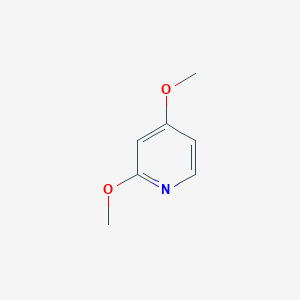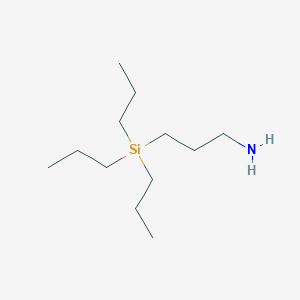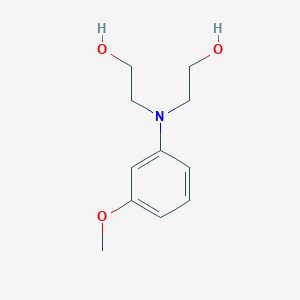
2,4-Dimetoxipirimidina
Descripción general
Descripción
2,4-Dimethoxypyridine is a chemical compound that is part of the pyridine family, which is characterized by a heterocyclic aromatic ring structure with nitrogen as a part of the ring. The dimethoxypyridine derivatives are of interest due to their potential applications in various fields, including material science and pharmaceuticals. The papers provided discuss various derivatives and related compounds, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of dimethoxypyridine derivatives often involves multi-step chemical reactions. For instance, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit antioxidant properties, involves a low-temperature aryl bromide-to-alcohol conversion as the final step . Another example is the synthesis of a novel pyridine-containing aromatic dianhydride monomer, which is prepared from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine . Additionally, the synthesis of 2,5-dimethoxycarbonyl60fulleropyrrolidine derivatives involves acylation with various chlorocarbonyl compounds .
Molecular Structure Analysis
The molecular structure of dimethoxypyridine derivatives is often confirmed using techniques such as X-ray diffraction. For example, the crystal structure of 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine was determined by X-ray diffraction, revealing its monoclinic P21/c space group . Similarly, the molecular crystal structure of a novel dihydropyridine derivative was characterized by single crystal X-ray diffraction .
Chemical Reactions Analysis
Dimethoxypyridine derivatives can undergo various chemical reactions. For instance, the monoacylated sebacoyl derivative of a fulleropyrrolidine reacts with alcohols and amines through the remaining chlorocarbonyl group . Photochemical dimerization of 2-aminopyridines and 2-pyridones is another example, resulting in the formation of 1,4-dimers .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxypyridine derivatives are diverse and can be tailored by modifying the molecular structure. The polyimides derived from a pyridine-containing monomer exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants . The vibrational study and quantum calculations of 2,2'-azobipyridine and its derivatives provide insights into their structure and dynamics . The photophysical and electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were studied, showing strong bands in UV-Visible spectra and various oxidation and reduction peaks in cyclic voltammetry .
Aplicaciones Científicas De Investigación
Síntesis orgánica
2,4-Dimetoxipirimidina se utiliza en la síntesis orgánica como precursor de varios compuestos químicos . Es parte de la cartera de productos de Acros Organics, que ahora se encuentra bajo la marca Thermo Scientific Chemicals .
Inhibición de la autofagia
This compound se ha descubierto como un nuevo inhibidor de la autofagia . La autofagia es un proceso catabólico que media la degradación de los componentes celulares y juega un papel importante en la salud y la enfermedad . Por lo tanto, los moduladores de moléculas pequeñas de la autofagia, como this compound, tienen una gran demanda .
Enfermedades neurodegenerativas
La autofagia juega un papel crucial en la degradación de los agregados de proteínas, que causan varias enfermedades neurodegenerativas, incluidas las enfermedades de Alzheimer, Huntington y Parkinson . Como inhibidor de la autofagia, this compound podría utilizarse potencialmente en el tratamiento de estas enfermedades .
Análisis fenotípico
This compound se ha utilizado en la detección fenotípica de alto contenido para inhibidores de la autofagia . Esta detección llevó al descubrimiento de una clase de inhibidores de la autofagia basados en dimetoxipirimidina
Mecanismo De Acción
Target of Action
The primary target of 2,4-Dimethoxypyridine is the cellular process known as autophagy . Autophagy is a highly conserved cellular process in eukaryotes, which mediates the degradation of cellular components within specialized subcellular compartments known as autophagosomes .
Mode of Action
2,4-Dimethoxypyridine interacts with its target by inhibiting the process of autophagy . The mode of action of 2,4-Dimethoxypyridine is upstream or independent of mTOR , a protein that plays a central role in regulating cell growth and survival.
Biochemical Pathways
The inhibition of autophagy by 2,4-Dimethoxypyridine affects a number of biochemical pathways. Autophagy plays a crucial role in the degradation of protein aggregates, which cause several neurodegenerative diseases, including Alzheimer’s, Huntington’s, and Parkinson’s diseases . Therefore, the inhibition of autophagy by 2,4-Dimethoxypyridine can potentially impact these pathways and their downstream effects.
Result of Action
The result of 2,4-Dimethoxypyridine’s action is the inhibition of autophagy, a process that mediates the degradation of cellular components . This can have significant effects at the molecular and cellular levels, potentially impacting a range of physiological processes and disease states.
Propiedades
IUPAC Name |
2,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJLJSGWKXPGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355849 | |
| Record name | 2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18677-43-5 | |
| Record name | 2,4-Dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dimethoxypyridine in recent scientific research?
A1: Recent research has identified 2,4-Dimethoxypyridine as a valuable precursor in the synthesis of Gimeracil [] and as a novel autophagy inhibitor [].
- Gimeracil Synthesis: A three-step synthesis utilizes 2,4-Dimethoxypyridine as the starting material, achieving a 68% overall yield of Gimeracil []. This method offers advantages such as short reaction steps, simplified procedures, and commendable yields.
- Autophagy Inhibition: Research has unveiled 2,4-Dimethoxypyridines as a new class of autophagy inhibitors []. Although the exact mechanism of action remains to be elucidated, this discovery holds potential for various therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)








![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
